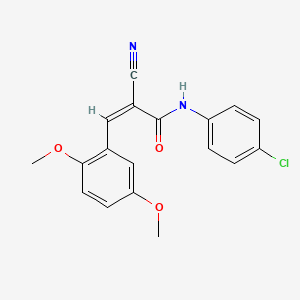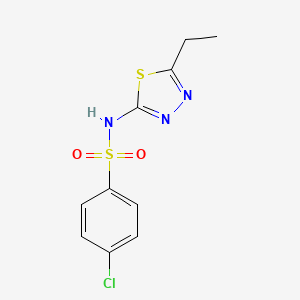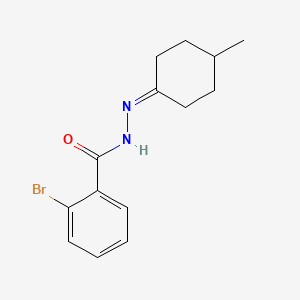![molecular formula C19H23NO3 B5683254 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide](/img/structure/B5683254.png)
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMFP is a furan derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is not well understood. However, some studies have suggested that this compound may exert its biological activities by modulating the activity of certain enzymes or receptors. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. This compound has also been shown to interact with the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. This compound has also been reported to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, this compound has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has several advantages for lab experiments. First, this compound is relatively easy to synthesize using simple chemical reactions. Second, this compound is stable under normal laboratory conditions, allowing for easy handling and storage. Third, this compound is a versatile compound that can be used in a wide range of applications, including medicinal chemistry, materials science, and analytical chemistry. However, this compound also has some limitations. For example, this compound is a synthetic compound that may not be readily available in large quantities. In addition, the mechanism of action of this compound is not well understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide. First, further research is needed to elucidate the mechanism of action of this compound, which may lead to the discovery of new biological activities and potential applications. Second, the synthesis of novel derivatives of this compound may lead to the development of new materials and polymers with unique properties. Third, the use of this compound as a derivatizing agent for the analysis of various compounds may be further explored, leading to the development of new analytical methods. Finally, the potential applications of this compound in drug discovery and development should be investigated further, with a focus on its anticancer, anti-inflammatory, and antiviral activities.
Conclusion
This compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antiviral activities. This compound has several advantages for lab experiments, including its ease of synthesis and versatility. However, the mechanism of action of this compound is not well understood, which may limit its potential applications. Future research should focus on elucidating the mechanism of action of this compound and exploring its potential applications in drug discovery and development.
Métodos De Síntesis
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide can be synthesized using different methods, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfurylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. Another method involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfuryl chloride, followed by the reduction of the resulting ester with sodium borohydride. Both methods have been reported to yield this compound with high purity.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been employed as a derivatizing agent for the analysis of various compounds, including amino acids and carbohydrates.
Propiedades
IUPAC Name |
4,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-12-17(23-15(14)2)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLJPBDAATGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]ethoxy}ethanol](/img/structure/B5683175.png)
![2-methyl-6-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5683185.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5683192.png)

![5-[4-(methylthio)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5683206.png)
![4-chloro-3-{5-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5683212.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)
![4-[3-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl]-2-methylbutan-2-ol](/img/structure/B5683263.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)
![1-(2-furylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5683281.png)